Dehydro glycopyrrole
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H26BrNO3 |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) (2S)-2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C19H26NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-10,17,22H,6-7,11-14H2,1-2H3;1H/q+1;/p-1/t17?,19-;/m1./s1 |
InChI Key |
HLKFQJFWZXEVMJ-PZBUXUTESA-M |
Isomeric SMILES |
C[N+]1(CCC(C1)OC(=O)[C@](C2=CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2=CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
Overview of Dehydro Glycopyrrole Synthesis Context
This compound is structurally related to glycopyrrolate, which is synthesized through intermediates like cyclopentyl mandelic acid (CPMA) and its esters. The synthesis generally involves:
- Preparation of cyclopentyl mandelic acid or its ester derivatives.
- Coupling with pyrrolidine derivatives.
- Quaternization to form the final quaternary ammonium salt.
The dehydro variant typically involves an unsaturation or oxidation step altering the pyrrole ring or related structures, though specific literature on "this compound" is limited; thus, understanding its preparation is best approached via known synthetic routes of glycopyrrolate and its intermediates.
Key Intermediate: Cyclopentyl Mandelic Acid (CPMA)
CPMA is a critical intermediate in the synthesis of glycopyrrolate and related compounds. Its preparation is synthetically challenging and has been reported via several routes with varying yields (28-56%) and complexity:
| Route | Starting Materials | Key Steps | Yield (%) | Notes |
|---|---|---|---|---|
| A | Ethyl phenylglyoxylate + cyclopentyl magnesium bromide | Formation of ester, hydrolysis | 28-56 | Common commercial method |
| B | Phenylglyoxylic acid + cyclopentyl magnesium bromide | Direct formation of CPMA | 28-56 | Similar to Route A |
| C | Phenyl Grignard reagent + cyclopentyl glyoxylic acid ester | Inverse addition | 28-56 | Alternative approach |
| D | Cyclopentyl glyoxylic acid ester + cyclopentadienyl magnesium bromide + Pd/C hydrogenation | Hydrogenation step included | 28-56 | Requires Pd/C catalyst |
These methods involve organometallic reagents (Grignard reagents) and catalytic hydrogenation to achieve the cyclopentyl mandelic acid structure.
Preparation of Cyclopentyl Mandelic Acid Ester
The esterification of CPMA is a crucial step toward forming the glycopyrrolate intermediate. Various methods have been reported:
Direct Esterification Using Carbonyl Diimidazole (CDI):
This method involves reacting CPMA with l-methyl-pyrrolidin-3-ol using CDI as a coupling reagent. However, this process is time-consuming (over 18 hours), produces imidazole byproducts, and results in poor yields, making it industrially uneconomical.Transesterification Using Sodium Methoxide:
Transesterification of methyl ester of CPMA with l-methyl-pyrrolidin-3-ol using sodium methoxide in an inert solvent is reported. This method yields a mixture of cyclopentyl mandelic acid ester and cyclopentenyl mandelic acid ester byproducts, requiring an additional hydrogenation step to purify the desired ester.Reaction with Sulfonyl Compounds:
A patented improved process involves reacting CPMA with a sulfonyl compound (e.g., N-methyl-3-(p-toluenesulphonyloxy)pyrrolidine) in acetonitrile with sodium carbonate at 70-100°C. This method provides high yield and purity of the cyclopentyl mandelic acid ester without further purification, making it suitable for scale-up.
Example Synthesis Procedure (Adapted from Patent WO2020148777A1)
| Step | Reagents & Conditions | Outcome | Yield & Purity |
|---|---|---|---|
| 1. Reaction of CPMA (10 g) with N-methyl-3-(p-toluenesulphonyloxy)pyrrolidine (17.36 g) in acetonitrile (120 mL) with sodium carbonate (19.2 g) | Stirred at 70-100°C | Formation of cyclopentyl mandelic acid ester | 11.5 g, 95.6% HPLC purity |
| 2. Quaternization of ester with methyl bromide | Formation of glycopyrrolate | Solid quaternary ammonium salt | High purity after recrystallization |
This method avoids hazardous reagents like metallic sodium and reduces safety risks related to handling intermediates.
Analytical and Stability Data
High-performance liquid chromatography (HPLC) methods have been validated for glycopyrrolate and related compounds, ensuring precise quantification and purity assessment. Stability studies under various conditions (acidic, alkaline, peroxide, thermal, UV) show glycopyrrolate's robustness, which can be extrapolated to closely related compounds like this compound.
| Degradation Condition | % Assay Remaining (Glycopyrrolate) | % Degraded |
|---|---|---|
| Acid | 94.50 | 5.50 |
| Alkaline | 96.89 | 3.11 |
| Peroxide | 97.97 | 2.03 |
| Thermal | 98.63 | 1.37 |
| UV | 98.52 | 1.48 |
| Water | 98.86 | 1.14 |
This data supports the chemical stability of the intermediates and final products under typical pharmaceutical processing conditions.
Summary Table of Preparation Methods for this compound Related Compounds
| Preparation Step | Method/Route | Advantages | Disadvantages | Yield / Purity |
|---|---|---|---|---|
| Cyclopentyl Mandelic Acid (CPMA) Synthesis | Grignard reagent routes (A-D) | Established, moderate yield | Requires organometallic reagents, complex | 28-56% |
| Esterification of CPMA | CDI coupling reagent | Direct esterification | Long reaction time, expensive reagents, poor yield | Poor industrial viability |
| Esterification of CPMA | Transesterification with sodium methoxide | Faster, common | Byproduct formation, needs hydrogenation | Mixture of esters |
| Esterification of CPMA | Reaction with sulfonyl compounds (patented) | High yield, purity, scalable | Requires controlled temperature | High (95% purity) |
| Quaternization | Methyl bromide N-methylation | Produces quaternary ammonium salt | Racemic mixture, requires recrystallization | High purity after purification |
Chemical Reactions Analysis
Types of Reactions: Dehydro glycopyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Medical Applications
1.1 Respiratory Disorders
Dehydro glycopyrrolate has been primarily investigated for its efficacy in treating chronic obstructive pulmonary disease (COPD). A pivotal study known as the GEM2 study demonstrated that twice-daily administration of glycopyrrolate significantly improved lung function compared to placebo. Key findings included:
- Forced Expiratory Volume (FEV1) : The study reported a statistically significant improvement in FEV1 area under the curve (AUC) at week 12 (p < 0.001) .
- Health Status Improvement : Patients receiving dehydro glycopyrrolate showed notable enhancements in health-related quality of life as measured by the St George’s Respiratory Questionnaire (SGRQ), with a reduction in total scores indicating better health status .
1.2 Hyperhidrosis Treatment
Dehydro glycopyrrolate is also utilized in treating hyperhidrosis, a condition characterized by excessive sweating. Several patents highlight its formulation for local application to manage facial hyperhidrosis effectively:
- Patents : U.S. Patent 7,060,289 describes topical formulations for skin application, while Republic of Korea Patent 10-0950524 outlines methods specifically for treating local facial hyperhidrosis .
Dermatological Applications
2.1 Cosmetic Formulations
The compound is gaining traction in cosmetic formulations due to its anticholinergic properties, which help reduce sweat production. This application is particularly relevant in products aimed at addressing excessive sweating and promoting skin comfort.
- Safety and Efficacy Studies : Research indicates that formulations containing dehydro glycopyrrolate are subject to rigorous safety assessments, including in vivo testing for irritation and effectiveness on human skin .
Pharmacological Research
3.1 Synthesis and Derivatives
Research into the synthesis of dehydro glycopyrrolate has led to the development of various derivatives that may enhance its pharmacological profile. Notable points include:
- Synthesis Methods : Innovative synthetic pathways have been developed to produce dehydro glycopyrrolate more efficiently, which could lower costs and increase availability .
- Pharmacological Variants : Different stereoisomers of dehydro glycopyrrolate exhibit varying pharmacological activities, allowing for tailored therapeutic applications .
Data Summary Table
Mechanism of Action
Dehydro glycopyrrole exerts its effects by interacting with muscarinic receptors in the body. These receptors are part of the parasympathetic nervous system and are involved in various physiological processes. By binding to these receptors, this compound inhibits the action of acetylcholine, a neurotransmitter, leading to a reduction in smooth muscle contractions and secretions. This mechanism is similar to that of glycopyrrolate, but the presence of the dehydro moiety may confer unique properties and effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,4-Dehydro-DL-Proline
3,4-Dehydro-DL-proline (synonyms: H-DL-PRO(3,4-DEHYDRO)-OH) shares structural homology with dehydro glycopyrrole due to its unsaturated pyrrolidine core. However, it features a carboxylic acid substituent instead of the quaternary ammonium group found in this compound.
| Property | This compound | 3,4-Dehydro-DL-Proline |
|---|---|---|
| Melting Point | Not reported | 239–239.5°C (in H₂O/ethanol) |
| Boiling Point | Not reported | 279.3 ± 40.0 °C |
| Density | Not reported | 1.3 ± 0.1 g/cm³ |
| Functional Groups | Quaternary ammonium, unsaturated pyrrolidine | Carboxylic acid, unsaturated pyrrolidine |
| Biological Role | Glycopyrrolate impurity | Intermediate in peptide synthesis |
Key Differences :
- Thermal Stability : 3,4-Dehydro-DL-proline’s higher melting point suggests greater stability under thermal stress compared to this compound, for which data are lacking .
Cucurbitane Derivatives (e.g., Compound 2 and 3 from )
Dehydro cucurbitane glucosides (e.g., 29-nor-1,2,3,4,5,10-dehydro-3,15α,20β-trihydroxy-16α-acetyl-11,22-dioxo-cucurbita-23-ene) share a "dehydro" designation but belong to a distinct triterpenoid class. These compounds exhibit complex oxygenation patterns and glycosylation, unlike this compound’s simpler pyrrolidine structure.
Comparison with Functionally Similar Compounds
Ursocholanic Acid and Dehydro(11,12)ursolic Acid Lactone
These bile acid derivatives () share a "dehydro" prefix but are structurally unrelated to this compound. They exhibit mitochondrial rescue activity in Parkinson’s disease models via glucocorticoid receptor activation and Akt phosphorylation .
| Property | This compound | Dehydro(11,12)ursolic Acid Lactone |
|---|---|---|
| Target | Undefined | Mitochondrial membrane potential |
| Mechanism | Not studied | Glucocorticoid receptor activation |
| Therapeutic Potential | None confirmed | Neuroprotective (dose-responsive in PD models) |
Key Insight : The "dehydro" modification in ursolic acid derivatives enhances drug-like properties (e.g., solubility, target engagement), whereas in this compound, it likely arises as an undesired synthetic byproduct .
Research Findings and Data Gaps
- Synthetic Pathways : this compound is likely formed during glycopyrrolate synthesis via dehydrogenation or oxidation, akin to how dehydroproline arises from proline .
- Toxicology: No thorough toxicological data exist for this compound, unlike its parent compound glycopyrrolate, which is well-tolerated in clinical use .
- Analytical Challenges : Characterization relies on comparative NMR and mass spectrometry, but spectral data for this compound remain unpublished .
Biological Activity
Dehydro glycopyrrolate, a derivative of glycopyrrolate, is a quaternary ammonium compound primarily known for its anticholinergic properties. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and clinical implications.
Chemical Structure and Properties
Dehydro glycopyrrolate is chemically represented as CHBrNO. The structural modifications from glycopyrrolate enhance its pharmacological profile, particularly in terms of potency and duration of action.
Dehydro glycopyrrolate exerts its effects by antagonizing muscarinic acetylcholine receptors. This action leads to various physiological responses:
- Reduction of Salivation : It effectively decreases salivary secretion, making it useful in conditions characterized by excessive drooling.
- Bronchodilation : Its anticholinergic properties facilitate bronchodilation, aiding in the management of respiratory conditions like asthma and COPD.
- Gastrointestinal Effects : The compound reduces gastrointestinal motility, which can be beneficial in treating certain gastrointestinal disorders.
1. Anticholinergic Activity
Dehydro glycopyrrolate's primary biological activity is its ability to block the action of acetylcholine at muscarinic receptors. This results in:
- Increased Heart Rate : By inhibiting vagal tone, it can lead to tachycardia.
- Decreased Secretions : This includes saliva, sweat, and bronchial secretions.
2. Clinical Applications
Research has highlighted several clinical applications for dehydro glycopyrrolate:
- Management of Excessive Salivation : Particularly in pediatric patients with neurological impairments.
- Preoperative Use : To reduce secretions during anesthesia.
- Respiratory Disorders : As a bronchodilator in chronic obstructive pulmonary disease (COPD).
Case Study 1: Pediatric Patients
A multi-center study evaluated the efficacy of dehydro glycopyrrolate in reducing drooling among children with cerebral palsy. The study demonstrated significant reductions in salivation levels compared to baseline measurements.
Case Study 2: Preoperative Administration
In a clinical trial involving surgical patients, preoperative administration of dehydro glycopyrrolate resulted in decreased secretions and improved surgical conditions. Patients reported fewer complications related to airway management during surgery.
Comparative Biological Activity Table
| Compound | Anticholinergic Effect | Duration of Action | Clinical Use |
|---|---|---|---|
| Dehydro Glycopyrrolate | High | Long | Excessive salivation, COPD management |
| Glycopyrrolate | Moderate | Moderate | Preoperative secretion reduction |
Safety and Side Effects
While dehydro glycopyrrolate is generally well-tolerated, potential side effects include:
- Dry mouth
- Blurred vision
- Constipation
- Urinary retention
Long-term studies are necessary to evaluate the potential risks associated with chronic use, particularly concerning cardiovascular effects.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing Dehydro Glycopyrrole with high purity?
- Answer : Synthesis typically involves controlled elimination reactions of glycopyrrolate precursors under inert atmospheres. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and isolating intermediates via column chromatography. Characterization should employ 1H/13C NMR for structural confirmation and HPLC-MS for purity assessment (>98%). Stability tests under varying pH and temperature conditions are critical to identify degradation byproducts .
Q. How can researchers validate the identity of this compound in complex matrices (e.g., pharmaceutical formulations)?
- Answer : Use hyphenated techniques such as LC-UV-MS coupled with reference standards. Calibration curves should cover 50–150% of the target concentration, with validation parameters including linearity (R² ≥ 0.995), precision (%RSD < 2%), and recovery (90–110%). Cross-validate results using independent methods like FT-IR spectroscopy to confirm functional groups .
Q. What are the critical factors in designing stability studies for this compound under accelerated storage conditions?
- Answer : Follow ICH Q1A guidelines:
- Temperature : 40°C ± 2°C
- Humidity : 75% ± 5% RH
- Light exposure : 1.2 million lux-hours
Sample at intervals (0, 1, 3, 6 months) and analyze degradation products via UPLC-PDA . Report mass balance discrepancies >5% as significant .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in this compound’s degradation pathways under oxidative vs. hydrolytic conditions?
- Answer : Conduct isotopic labeling (e.g., ²H or ¹⁸O) to trace reaction pathways. Pair with DFT calculations to model transition states and identify rate-determining steps. For oxidative degradation, use ESR spectroscopy to detect radical intermediates. Contrast with hydrolytic pathways by analyzing pH-dependent Arrhenius plots .
Q. What statistical approaches are suitable for interpreting batch-to-batch variability in this compound impurity profiles?
- Answer : Apply multivariate analysis (e.g., PCA or PLS-DA ) to impurity datasets. Use ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05) between batches. For non-normal distributions, employ non-parametric tests like Kruskal-Wallis. Report confidence intervals for impurity thresholds exceeding ICH Q3A limits .
Q. How can researchers differentiate between isomeric impurities structurally related to this compound?
- Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and mobile phases containing 0.1% diethylamine for enantiomeric resolution. Confirm stereochemistry via X-ray crystallography or VCD spectroscopy . Compare retention times and fragmentation patterns with synthesized isomers in MS/MS workflows .
Q. What strategies address discrepancies in reported bioanalytical recovery rates of this compound from plasma samples?
- Answer : Optimize extraction protocols using SPE cartridges (C18 or mixed-mode) and assess matrix effects via post-column infusion. Validate recovery using isotopically labeled internal standards (e.g., d₃-Dehydro Glycopyrrole). Perform cross-validation with microsampling techniques (e.g., volumetric absorptive microsampling) to minimize variability .
Methodological Considerations
- Data Presentation : Tabulate results with clear headings (e.g., "Table 1: Degradation Kinetics of this compound at 40°C"). Use ±SD for replicates and highlight outliers.
- Ethical Compliance : Ensure synthetic protocols adhere to green chemistry principles (e.g., atom economy >80%) and minimize hazardous waste .
- Literature Gaps : Prioritize studies on this compound’s polymorphic forms and their impact on bioavailability, as limited data exist .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
